molecular formula C20H17ClN6O2 B2457477 N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide CAS No. 1251612-69-7

N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B2457477
CAS No.: 1251612-69-7
M. Wt: 408.85
InChI Key: IPLPCEMRWDTCGK-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in bacterial or viral replication . In agricultural applications, it may disrupt essential metabolic pathways in pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a broad spectrum of biological activities and potential applications. This structural diversity makes it a versatile compound for various scientific research fields.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-12-17(19(28)23-10-14-5-7-15(21)8-6-14)11-24-27(12)18-16(4-3-9-22-18)20-25-13(2)26-29-20/h3-9,11H,10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLPCEMRWDTCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=CC=N2)C3=NC(=NO3)C)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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